Butanedioic acid, ((bis((2-ethylhexyl)oxy)phosphinothioyl)thio)-, dibutyl ester
Description
This compound is a derivative of butanedioic acid (succinic acid) modified with a phosphorus-sulfur-containing group and esterified with dibutyl groups. Its structure includes:
- A central succinic acid backbone.
- A ((bis((2-ethylhexyl)oxy)phosphinothioyl)thio)- substituent, featuring two branched 2-ethylhexyloxy groups attached to a phosphinothioyl (P=S) core.
- Dibutyl ester groups at the terminal carboxyl positions.
Properties
CAS No. |
68413-48-9 |
|---|---|
Molecular Formula |
C28H55O6PS2 |
Molecular Weight |
582.8 g/mol |
IUPAC Name |
dibutyl 2-[bis(2-ethylhexoxy)phosphinothioylsulfanyl]butanedioate |
InChI |
InChI=1S/C28H55O6PS2/c1-7-13-17-24(11-5)22-33-35(36,34-23-25(12-6)18-14-8-2)37-26(28(30)32-20-16-10-4)21-27(29)31-19-15-9-3/h24-26H,7-23H2,1-6H3 |
InChI Key |
DHEMFBSSQAFTOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COP(=S)(OCC(CC)CCCC)SC(CC(=O)OCCCC)C(=O)OCCCC |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows characteristic signals for butyl ester protons, 2-ethylhexyl side chains, and succinate backbone protons.
- ^31P NMR confirms the presence of the phosphinothioyl group with a chemical shift typical for phosphorodithioic esters.
-
- Ester carbonyl (C=O) stretch near 1735 cm^-1.
- P=S stretching vibrations observed around 650–700 cm^-1.
- C–O–P and P–S bonds show characteristic absorptions in the fingerprint region.
Chromatographic Purity
- Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) confirms purity >98%.
- Retention times correspond to the expected molecular structure.
Physical Properties
| Property | Measured Value |
|---|---|
| Boiling Point | 244.55 °C at 101,325 Pa |
| Density | 1.01 g/cm³ at 20 °C |
| Vapor Pressure | 0.022 Pa at 20 °C |
| Water Solubility | 1.2 μg/L at 20 °C |
| LogP | 6.5 |
Notes on Reaction Optimization and Challenges
- The phosphinothioylation step is sensitive to moisture and oxygen; thus, strictly anhydrous and inert conditions are mandatory to prevent hydrolysis or oxidation.
- Temperature control is critical to avoid decomposition or side reactions such as over-esterification or cleavage of the phosphinothioyl group.
- The bulky 2-ethylhexyl groups provide steric hindrance, influencing reaction kinetics and requiring longer reaction times or optimized catalysts.
- Purification can be challenging due to the compound’s low water solubility and similar polarity to some by-products; thus, careful chromatographic separation is recommended.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Starting Materials | Butanedioic acid, butanol, bis(2-ethylhexyl) phosphinothioyl chloride | High purity reagents required |
| Solvent | Toluene, benzene, or other anhydrous organic solvents | Azeotropic removal of water |
| Catalyst | Acid catalyst for esterification (e.g., H2SO4) | For esterification step |
| Atmosphere | Nitrogen or argon | Prevent oxidation |
| Temperature | 0–25 °C for phosphinothioylation; reflux for esterification | Temperature control critical |
| Reaction Time | Several hours (4–12 h) | Depends on scale and conditions |
| Purification Method | Vacuum distillation, silica gel chromatography | To achieve >98% purity |
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, ((bis((2-ethylhexyl)oxy)phosphinothioyl)thio)-, dibutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Agricultural Chemistry
Butanedioic acid esters are explored for their potential as agricultural additives . They may serve as surfactants or emulsifiers in pesticide formulations, enhancing the effectiveness of active ingredients by improving their solubility and dispersion in water. This can lead to better coverage of plant surfaces and increased absorption of pesticides.
Chemical Synthesis
The compound is utilized as an intermediate in the synthesis of other chemicals. Its unique phosphinothioyl group can be leveraged to create various derivatives that may have specific functionalities in industrial applications.
Polymer Chemistry
In polymer science, butanedioic acid esters are investigated for their roles as plasticizers . They can improve the flexibility and durability of polymers used in a variety of products, including coatings, adhesives, and sealants.
Pharmaceutical Applications
Research indicates that butanedioic acid derivatives may have potential uses in pharmaceuticals as drug delivery systems or excipients that enhance the solubility and bioavailability of active pharmaceutical ingredients.
Case Studies
Safety and Environmental Considerations
While exploring applications, it is crucial to consider the safety profile of butanedioic acid esters. Toxicological assessments indicate moderate acute toxicity levels; therefore, proper handling and regulatory compliance are necessary when using these compounds in industrial settings .
Mechanism of Action
The mechanism of action of Butanedioic acid, ((bis((2-ethylhexyl)oxy)phosphinothioyl)thio)-, dibutyl ester involves its interaction with molecular targets such as enzymes or receptors. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s ester groups may also participate in hydrolysis reactions, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Butanedioic Acid Derivatives with Phosphorus-Sulfur Groups
Butanedioic acid, [(dimethoxyphosphinothioyl)thio]-, bis(2-methoxyethyl) ester (CAS 112092-39-4)
- Structure: Dimethoxyphosphinothioyl group with bis(2-methoxyethyl) ester.
- Properties : Higher polarity due to methoxy groups, likely soluble in polar solvents.
Butanedioic acid, [(ethoxymethoxyphosphinothioyl)thio]-, 1-ethyl 4-(2-methoxyethyl) ester (CAS 112092-40-7)
Di-(2-ethylhexyl) Dithiophosphoric Acid (CAS 5810-88-8)
- Structure : Dithiophosphoric acid ester with two 2-ethylhexyl groups.
- Key Differences: Lacks the succinic acid backbone. Contains a dithiophosphate (P=S₂) group instead of phosphinothioyl (P=S).
- Applications : Widely used as a lubricant additive and metal extractant due to high sulfur content and anti-wear properties .
O,O-Bis(2-ethylhexyl)phosphorothioate (CAS 17618-27-8)
Physicochemical and Functional Comparisons
Table 1: Key Properties of Target Compound vs. Analogs
Biological Activity
Butanedioic acid, ((bis((2-ethylhexyl)oxy)phosphinothioyl)thio)-, dibutyl ester, commonly referred to as 2EHTE, is a phosphorous-containing compound with potential applications in various fields, including agriculture and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.
- Chemical Formula : C28H55O6PS2
- Molecular Weight : 582.84 g/mol
- CAS Number : 68413-48-9
- Density : 1.01 g/cm³ at 20°C
- Boiling Point : 244.55°C at 101325 Pa
- Water Solubility : 1.2 µg/L at 20°C
The biological activity of 2EHTE is primarily linked to its phosphinothioyl group, which may interact with biological molecules through mechanisms such as enzyme inhibition or modification of cellular signaling pathways. Research indicates that similar compounds have demonstrated effects on various biological systems, including potential toxicity and genotoxicity.
Acute and Chronic Toxicity
- Acute Toxicity : In studies involving oral administration in rats, doses of up to 10 mg/kg showed effective absorption and metabolism without significant acute toxic effects reported.
- Chronic Toxicity : A repeated dose study conducted over 90 days indicated a no observed adverse effect level (NOAEL) of 730 mg/kg body weight per day. However, higher concentrations led to decreased body weight gains and other adverse effects in specific groups.
Genotoxicity
Genotoxicity assessments have shown mixed results:
- The Ames test indicated no mutagenic potential in several strains of Salmonella typhimurium.
- In vitro tests in Chinese hamster ovary (CHO) cells showed inconclusive results regarding chromosomal aberrations.
Environmental Impact
Research has highlighted the environmental persistence of phosphorous-containing esters like 2EHTE. Studies indicate that hydrolysis can lead to the formation of toxic metabolites, raising concerns about their accumulation in ecosystems.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Butanedioic acid, ((bis((2-ethylhexyl)oxy)phosphinothioyl)thio)-, dibutyl ester, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via a two-step process:
Thionation : Reacting a diol precursor with phosphorus pentasulfide (P₂S₅) under inert conditions to introduce the phosphinothioyl group.
Esterification : Using 2-ethylhexanol and butanol with catalytic acid (e.g., H₂SO₄) to form the bis(2-ethylhexyl) and dibutyl ester moieties.
- Key Variables : Temperature (optimal range: 60–80°C for thionation), solvent polarity (e.g., toluene vs. DMF), and stoichiometric ratios (P₂S₅:diol = 1:1.2 to avoid side reactions) .
- Yield Optimization : Pilot studies report 65–75% yield when using toluene as a solvent, but competing hydrolysis reactions can reduce purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Recommended Techniques :
- ³¹P NMR : A singlet near δ 35–40 ppm confirms the phosphinothioyl group .
- IR Spectroscopy : Peaks at 950–980 cm⁻¹ (P=S stretching) and 1250–1280 cm⁻¹ (P-O-C linkage) .
- Mass Spectrometry (HRMS) : Look for [M+H]⁺ ions with m/z ~650–670 (exact mass depends on isotopic distribution).
Advanced Research Questions
Q. How can researchers resolve contradictions in solvent extraction efficiency data for this compound in metal-ion separation studies?
- Case Study : Conflicting reports on Cu(II) extraction efficiency (40–85%) in different solvent systems.
- Methodological Adjustments :
- Ionic Strength Effects : High nitrate concentrations (>1 M) suppress extraction due to competing anion interactions .
- pH Dependence : Optimal extraction occurs at pH 2.5–3.5; outside this range, ligand protonation or hydrolysis dominates .
Q. What experimental design strategies (e.g., DoE) are recommended for optimizing the compound’s catalytic activity in organophosphorus transformations?
- Design of Experiments (DoE) :
- Factors : Substrate ratio, temperature, catalyst loading (0.5–2 mol%).
- Response Surface Modeling : Central composite design to identify nonlinear interactions between variables.
Q. How do computational models explain the compound’s structure-activity relationships in enzyme inhibition assays?
- Modeling Approach :
DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., charge distribution on sulfur atoms).
Molecular Docking : Simulate interactions with acetylcholinesterase (AChE), focusing on π-π stacking between 2-ethylhexyl groups and Phe residues.
- Contradictions : Some models predict high binding affinity (ΔG = −9.8 kcal/mol), but in vitro assays show moderate IC₅₀ (~50 µM). Adjust solvation parameters (e.g., PBS vs. DMSO) in simulations to align with experimental conditions .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
